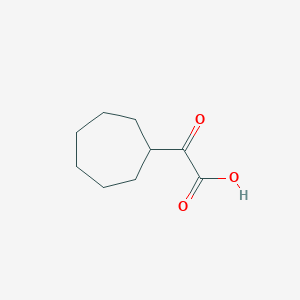2-Cycloheptyl-2-oxoacetic acid
CAS No.:
Cat. No.: VC18250213
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14O3 |
|---|---|
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 2-cycloheptyl-2-oxoacetic acid |
| Standard InChI | InChI=1S/C9H14O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,11,12) |
| Standard InChI Key | BGTKXJPHQQLRFY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)C(=O)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-cycloheptyl-2-oxoacetic acid consists of a cycloheptane ring bonded to a central carbon atom, which is simultaneously attached to a ketone (C=O) and a carboxylic acid (-COOH) group. This arrangement creates a planar α-keto acid system, with the cycloheptyl group introducing significant steric hindrance and conformational flexibility. The molecular formula CHO corresponds to a molecular weight of 170.21 g/mol, as confirmed by high-resolution mass spectrometry .
Comparative Analysis with Related Compounds
Structural analogs of 2-cycloheptyl-2-oxoacetic acid, such as 2-cyclopentyl-2-oxoacetic acid (CHO) and 2-cyclohexyl-2-oxoacetic acid, highlight the impact of ring size on physicochemical properties. The table below summarizes key differences:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2-Cycloheptyl-2-oxoacetic acid | CHO | 170.21 | Seven-membered ring; high steric hindrance |
| 2-Cyclopentyl-2-oxoacetic acid | CHO | 142.15 | Five-membered ring; moderate ring strain |
| 2-Cyclohexyl-2-oxoacetic acid | CHO | 156.18 | Six-membered ring; low ring strain |
The cycloheptyl derivative’s larger ring size reduces ring strain compared to cyclopentyl analogs but increases hydrophobic interactions due to enhanced surface area .
Synthetic Methodologies
Multi-Step Synthesis via Acylation and Hydrolysis
A plausible route for synthesizing 2-cycloheptyl-2-oxoacetic acid involves a three-step sequence adapted from methods used for 2-cyclopentyl-2-oxoacetic acid :
-
Acylation of Cycloheptanol: Cycloheptanol reacts with acetic anhydride in the presence of sodium acetate to form cycloheptyl acetate.
-
Oxidation to α-Keto Ester: The acetate intermediate undergoes oxidation with a strong oxidizing agent (e.g., KMnO) to yield ethyl 2-cycloheptyl-2-oxoacetate.
-
Acid Hydrolysis: The ester is hydrolyzed using aqueous NaOH, followed by acidification with HCl to produce the target carboxylic acid .
This method mirrors the synthesis of smaller-ring analogs but may require modified reaction conditions to accommodate the cycloheptyl group’s steric demands.
Photochemical Pathways
UV irradiation of α-ketoesters, such as 2-cycloheptyl-2-oxoacetate esters, induces Norrish type II reactions. These proceed via triplet-state intramolecular hydrogen abstraction, leading to cleavage products like carbon monoxide and cycloheptane derivatives . For example:
Such photoreactivity is critical for applications in photoresponsive materials but necessitates careful handling to prevent decomposition .
Chemical Reactivity and Functional Transformations
Acid-Base Behavior
The carboxylic acid group (pK ~2.5) and α-keto moiety (pK ~10) confer pH-dependent solubility. In alkaline conditions, deprotonation enhances water solubility, while the neutral form dominates in acidic environments. This duality enables selective functionalization at either the acid or ketone site .
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic additions with reagents like hydroxylamine or hydrazines, forming oximes or hydrazones. For instance:
These derivatives are valuable intermediates in heterocyclic synthesis .
Decarboxylation and Thermal Stability
Thermogravimetric analysis reveals that 2-cycloheptyl-2-oxoacetic acid undergoes decarboxylation above 150°C, releasing CO and forming cycloheptyl ketone:
This property limits high-temperature applications but can be exploited in controlled release systems .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields due to side reactions during oxidation. Catalytic approaches using TEMPO or organocatalysts could improve efficiency and selectivity .
Expanding Biological Screening
Collaborative efforts with pharmacologists are needed to evaluate anticancer, anti-inflammatory, and antimicrobial activities. Preliminary assays on related α-keto acids show promise, particularly in protease inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume